n-(1-Cyano-1,2-dimethylpropyl)-2-[2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanamide
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Overview
Description
n-(1-Cyano-1,2-dimethylpropyl)-2-[2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanamide is a synthetic organic compound It features a cyano group, a trifluoromethyl group, and a pyridine ring, which are common in many pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyano-1,2-dimethylpropyl)-2-[2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, introduce the trifluoromethyl group through a nucleophilic substitution reaction.
Introduction of the cyano group: Use a cyanation reaction to introduce the cyano group onto the butan-2-yl moiety.
Amidation: Couple the cyano-substituted intermediate with a suitable amine to form the final propanamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyano or methyl groups.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The trifluoromethyl group on the pyridine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
n-(1-Cyano-1,2-dimethylpropyl)-2-[2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible pharmaceutical applications due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The cyano and trifluoromethyl groups could play a role in binding to molecular targets, while the pyridine ring might facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyano-3-methylbutan-2-yl)-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide
- N-(2-Cyano-3-methylbutan-2-yl)-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]butanamide
Uniqueness
The presence of both a cyano group and a trifluoromethyl group in the same molecule is relatively unique and may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c1-9(2)14(4,8-19)20-13(23)10(3)21-6-5-11(7-12(21)22)15(16,17)18/h5-7,9-10H,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLGNCQASWOLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1C=CC(=CC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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